Cas no 1805410-53-0 (6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde)

6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde
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- インチ: 1S/C7H4BrF2NO2/c8-4-1-3(2-12)6(13)5(11-4)7(9)10/h1-2,7,13H
- InChIKey: UFLHUZJOVAVBDK-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C=O)=C(C(C(F)F)=N1)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 193
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 50.2
6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024007238-500mg |
6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde |
1805410-53-0 | 97% | 500mg |
$1,058.40 | 2022-04-01 | |
Alichem | A024007238-1g |
6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde |
1805410-53-0 | 97% | 1g |
$1,680.00 | 2022-04-01 |
6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehydeに関する追加情報
6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde: A Comprehensive Overview
The compound 6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde (CAS No. 1805410-53-0) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyridine derivatives, which are widely studied due to their versatile chemical properties and biological activities. The structure of this molecule is characterized by a pyridine ring substituted with a bromine atom at position 6, a difluoromethyl group at position 2, a hydroxyl group at position 3, and an aldehyde group at position 4. These substituents contribute to its unique reactivity and functionality.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of the aldehyde group in 6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde makes it a valuable precursor for the synthesis of more complex structures through condensation reactions, such as the formation of imines or Schiff bases. These reactions are pivotal in creating heterocyclic compounds with enhanced pharmacological properties.
The difluoromethyl group at position 2 introduces electron-withdrawing effects, which can modulate the electronic properties of the pyridine ring. This modulation is crucial for tuning the molecule's reactivity and selectivity in various chemical transformations. Additionally, the bromine atom at position 6 serves as an excellent leaving group, facilitating substitution reactions that can lead to the formation of diverse derivatives.
One of the most promising applications of 6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde lies in its potential as an intermediate in the synthesis of biologically active compounds. For instance, researchers have explored its use in constructing heterocyclic frameworks that exhibit anti-inflammatory, antitumor, and antimicrobial activities. These findings underscore the importance of this compound in advancing medicinal chemistry research.
In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic substitutions, oxidation reactions, and aldehyde functionalization. The synthesis route typically begins with a suitable pyridine derivative, followed by sequential introduction of substituents under controlled conditions to ensure high yields and purity. The optimization of these reaction conditions has been a focus of recent studies aimed at improving scalability and cost-effectiveness.
From an environmental perspective, understanding the fate and behavior of 6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde in different ecosystems is essential for assessing its potential impact on human health and the environment. Studies have shown that this compound undergoes degradation under specific environmental conditions, such as photolysis or microbial action. However, further research is required to fully understand its persistence and bioaccumulation potential.
In conclusion, 6-Bromo-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde (CAS No. 1805410-53-0) is a versatile organic compound with significant implications across multiple scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel chemical entities with enhanced biological activity and functional properties. As ongoing studies continue to uncover new applications and insights into its behavior, this compound remains at the forefront of chemical innovation.
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